

Introduction: The Significance of 5-Bromothiophene-3-carboxylic Acid in Modern Synthesis

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Compound of Interest

Compound Name: 5-Bromothiophene-3-carboxylic acid

Cat. No.: B028630

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5-Bromothiophene-3-carboxylic acid (CAS No. 100523-84-0) is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.^{[1][2]} As a functionalized thiophene, it belongs to a class of molecules recognized for their versatile structural diversity and pharmacophoric properties, which make them privileged scaffolds in medicinal chemistry.^{[3][4]} Thiophene-based structures are integral to a range of FDA-approved drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer activities.^{[3][4]}

This guide provides an in-depth examination of the core physical and chemical properties of **5-Bromothiophene-3-carboxylic acid**. Its value as a synthetic intermediate stems from its dual reactivity: the carboxylic acid group allows for amide bond formation and other derivatizations, while the bromine atom serves as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.^[5] This technical whitepaper will furnish researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective handling, characterization, and application of this versatile building block.^[6]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **5-Bromothiophene-3-carboxylic acid** are critical for its application in synthesis, dictating choices of solvents, reaction

conditions, and purification strategies. These properties have been compiled from various sources and are summarized below.

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 100523-84-0 | [1] [2] |
| Molecular Formula | C ₅ H ₃ BrO ₂ S | [1] [2] |
| Molecular Weight | 207.05 g/mol | [1] [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 140-144 °C | |
| Boiling Point | 318.907 °C (at 760 mmHg) | [1] |
| IUPAC Name | 5-bromothiophene-3-carboxylic acid | [1] [6] |
| SMILES | OC(=O)c1csc(Br)c1 | [7] |
| InChI Key | YCNXPMGMAKDPMP- UHFFFAOYSA-N | [1] |

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **5-Bromothiophene-3-carboxylic acid**. Below are the key spectral data and features.

| Spectroscopy Type | Key Features and Peaks | Source(s) |
|---------------------|--|-----------|
| ¹ H NMR | (400 MHz, DMSO-d ₆) δ (ppm): 12.9 (s, 1H, -COOH), 8.28 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H) | [8] |
| ¹³ C NMR | (400 MHz, DMSO-d ₆) δ (ppm): 162.0, 131.0, 128.3, 125.6, 108.6 | [8] |
| Mass Spectrometry | (ESI): m/z 206.9 [M-H] ⁻ . The spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br in an approximate 1:1 ratio). | [8] |
| Infrared (IR) | Characteristic absorptions are expected for: O–H stretch (broad, ~3300-2500 cm ⁻¹), C=O stretch (~1700 cm ⁻¹), C–Br stretch (~600-500 cm ⁻¹), and thiophene ring vibrations. | |

Experimental Methodologies for Property Determination

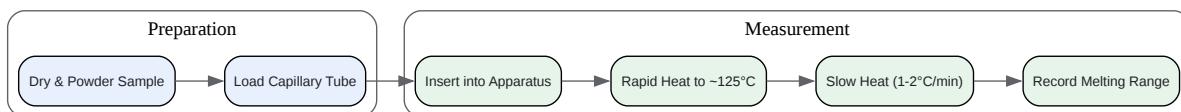
To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. This section details the methodologies for determining key properties of **5-Bromothiophene-3-carboxylic acid**.

Melting Point Determination via Capillary Method

Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The protocol described here uses a standard digital melting point apparatus.

Step-by-Step Protocol:

- Sample Preparation: Ensure the **5-Bromothiophene-3-carboxylic acid** sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Initial): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (140-144 °C).
- Slow Heating (Determination): Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
- Observation: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point is this range.



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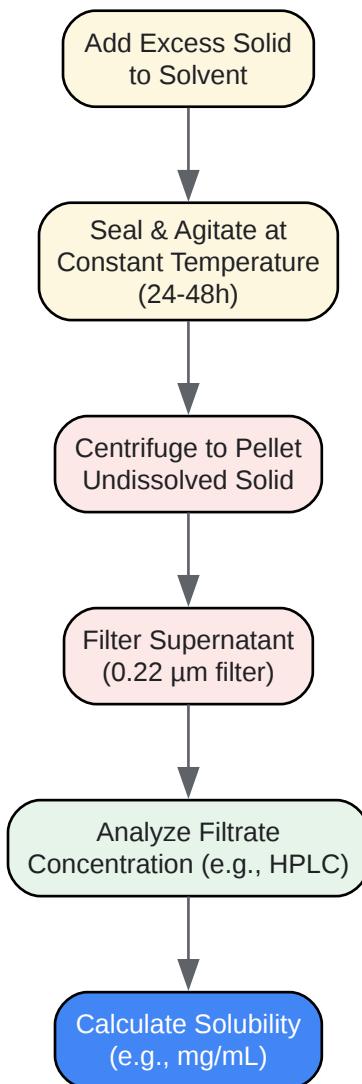
Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination by the Equilibrium Method

Principle: This method determines the saturation concentration of the compound in water (or a buffer of choice) at a specific temperature. It relies on allowing a suspension of the compound to reach thermodynamic equilibrium.

Step-by-Step Protocol:

- Solvent Addition: Add a measured volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) to a vial.
- Addition of Solute: Add an excess amount of **5-Bromothiophene-3-carboxylic acid** to the solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer. The system must be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
- Analysis: Accurately dilute a known volume of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.



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Caption: Equilibrium Solubility Determination Workflow.

Reactivity and Stability Insights

5-Bromothiophene-3-carboxylic acid's synthetic utility is rooted in its predictable reactivity.

- Nucleophilic and Electrophilic Substitution: The thiophene ring is electron-rich and susceptible to electrophilic substitution. However, the existing substituents (bromo and carboxyl groups) direct further substitutions. The carbon-bromine bond is a key site for nucleophilic substitution or, more commonly, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse aryl or alkyl groups.^[5]

- Carboxylic Acid Derivatization: The carboxyl group undergoes standard reactions such as esterification, amidation (using coupling agents like HATU or EDC), and reduction to the corresponding alcohol.
- Stability: The compound is a stable, combustible solid. Thiophene rings can be sensitive to strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones, altering the ring's aromaticity and reactivity.[\[9\]](#)[\[10\]](#)

Safety and Handling

As with any laboratory chemical, proper handling of **5-Bromothiophene-3-carboxylic acid** is paramount to ensure personnel safety.

- Hazards Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[11\]](#) It is a combustible solid but not considered a significant fire risk under standard conditions.[\[11\]](#)
- Recommended Handling Practices:
 - Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[\[11\]](#)
 - Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[11\]](#)[\[12\]](#)
 - Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[\[12\]](#)[\[13\]](#)
 - Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[\[11\]](#)

Conclusion

5-Bromothiophene-3-carboxylic acid is a foundational building block for synthetic chemistry. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use. The data and protocols presented in this guide offer a

comprehensive resource for researchers, enabling them to confidently incorporate this versatile compound into their synthetic strategies for developing novel pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [Introduction: The Significance of 5-Bromothiophene-3-carboxylic Acid in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028630#5-bromothiophene-3-carboxylic-acid-physical-properties>]

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